

Spectroscopic Characterization of 5-Bromo-2-methoxynicotinonitrile: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-methoxynicotinonitrile**

Cat. No.: **B1293179**

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This technical guide provides an in-depth overview of the spectroscopic data for the compound **5-Bromo-2-methoxynicotinonitrile**, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra in the public domain, the following data has been predicted based on the known chemical structure of **5-Bromo-2-methoxynicotinonitrile** and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for **5-Bromo-2-methoxynicotinonitrile** are presented below.

¹H NMR (Proton NMR) Data (Predicted)

Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1	~8.4	Doublet	1H	H-6
2	~8.2	Doublet	1H	H-4
3	~4.0	Singlet	3H	-OCH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

Signal	Chemical Shift (δ, ppm)	Assignment
1	~160	C-2
2	~150	C-6
3	~145	C-4
4	~118	C-5
5	~115	C-3
6	~114	-CN
7	~55	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for **5-Bromo-2-methoxynicotinonitrile** are listed below.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3100-3000	Medium	C-H (Aromatic)	Stretching
~2950-2850	Medium	C-H (Aliphatic, -OCH ₃)	Stretching
~2230-2210	Strong	-C≡N (Nitrile)	Stretching
~1600-1450	Medium-Strong	C=C, C=N (Aromatic Ring)	Stretching
~1250-1200	Strong	C-O (Aryl Ether)	Asymmetric Stretching
~1050-1000	Strong	C-O (Aryl Ether)	Symmetric Stretching
~800-700	Strong	C-Br	Stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of **5-Bromo-2-methoxynicotinonitrile** (C₇H₅BrN₂O) is 210.96 g/mol (for the most common isotopes, ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Predicted Mass Spectrum Data

m/z	Ion
211/213	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
182/184	[M - CHO] ⁺
154/156	[M - C ₂ H ₃ O] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as **5-Bromo-2-methoxynicotinonitrile**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-10 mg of **5-Bromo-2-methoxynicotinonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - The ^1H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer.
 - A standard single-pulse experiment is used with a 30-45 degree pulse angle.
 - The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).
 - Data is acquired for 16-32 scans with a relaxation delay of 1-2 seconds between scans.
- ^{13}C NMR Acquisition:
 - The ^{13}C NMR spectrum is acquired on the same spectrometer, operating at a frequency of 100 MHz or 125 MHz, respectively.
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
 - The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **5-Bromo-2-methoxynicotinonitrile** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[[1](#)]
 - A background spectrum of the clean, empty ATR crystal is collected first.
 - The sample spectrum is then collected over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is an average of 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

- Sample Introduction and Ionization:
 - The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
 - For a volatile compound, GC-MS with electron ionization (EI) is a common method. The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[[2](#)][[3](#)]
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
 - The detector records the abundance of each ion, generating a mass spectrum.[[4](#)]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: A flowchart illustrating the general workflow for synthesizing, purifying, and spectroscopically analyzing a chemical compound.

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